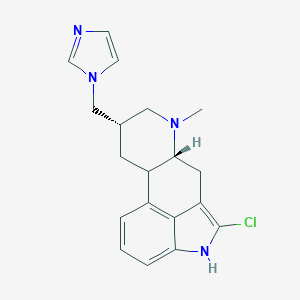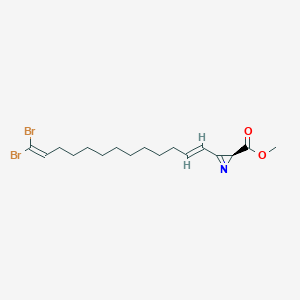
(5R,8S,10R)-2-Chloro-6-methyl-8-(1H-imidazol-1-ylmethyl)ergoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R,8S,10R)-2-Chloro-6-methyl-8-(1H-imidazol-1-ylmethyl)ergoline, also known as Ciladopa, is a chemical compound that belongs to the ergoline family. This compound has been widely studied for its potential use in scientific research applications due to its unique properties.
Wirkmechanismus
(5R,8S,10R)-2-Chloro-6-methyl-8-(1H-imidazol-1-ylmethyl)ergoline acts as a dopamine receptor agonist, meaning it binds to and activates dopamine receptors. Specifically, it has a high affinity for the D2 receptor subtype. Activation of the D2 receptor can lead to a decrease in dopamine release, which can have various effects on the body depending on the location of the receptor.
Biochemical and Physiological Effects
(5R,8S,10R)-2-Chloro-6-methyl-8-(1H-imidazol-1-ylmethyl)ergoline has been shown to have various biochemical and physiological effects. It has been found to increase the release of prolactin, a hormone that plays a role in lactation and reproductive function. It has also been shown to decrease the release of growth hormone and inhibit the release of gonadotropin-releasing hormone.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (5R,8S,10R)-2-Chloro-6-methyl-8-(1H-imidazol-1-ylmethyl)ergoline in lab experiments is its high affinity for the D2 receptor, which allows for specific targeting of the dopamine system. However, one limitation is its potential for off-target effects, as it also has affinity for other receptors such as the serotonin 5-HT1A receptor.
Zukünftige Richtungen
There are many future directions for research on (5R,8S,10R)-2-Chloro-6-methyl-8-(1H-imidazol-1-ylmethyl)ergoline. One area of interest is its potential use in the treatment of Parkinson's disease, as dopamine receptor agonists have been shown to improve motor symptoms in patients. Additionally, further research could be conducted on the effects of (5R,8S,10R)-2-Chloro-6-methyl-8-(1H-imidazol-1-ylmethyl)ergoline on other physiological processes, such as the immune system and cardiovascular system. Finally, studies could be conducted to determine the optimal dosage and administration of (5R,8S,10R)-2-Chloro-6-methyl-8-(1H-imidazol-1-ylmethyl)ergoline for various research applications.
Synthesemethoden
(5R,8S,10R)-2-Chloro-6-methyl-8-(1H-imidazol-1-ylmethyl)ergoline can be synthesized by reacting ergotamine with chloroacetyl chloride in the presence of an imidazole catalyst. This reaction produces (5R,8S,10R)-2-Chloro-6-methyl-8-(1H-imidazol-1-ylmethyl)ergoline as a white crystalline solid with a melting point of 212-214°C.
Wissenschaftliche Forschungsanwendungen
(5R,8S,10R)-2-Chloro-6-methyl-8-(1H-imidazol-1-ylmethyl)ergoline has been extensively studied for its potential use in scientific research applications. It has been found to have a high affinity for dopamine receptors, specifically the D2 receptor. This makes it a valuable tool for studying the dopamine system and its role in various physiological and pathological processes.
Eigenschaften
CAS-Nummer |
162070-34-0 |
|---|---|
Produktname |
(5R,8S,10R)-2-Chloro-6-methyl-8-(1H-imidazol-1-ylmethyl)ergoline |
Molekularformel |
C14H12Cl2O2 |
Molekulargewicht |
340.8 g/mol |
IUPAC-Name |
(6aR,9S)-5-chloro-9-(imidazol-1-ylmethyl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C19H21ClN4/c1-23-9-12(10-24-6-5-21-11-24)7-14-13-3-2-4-16-18(13)15(8-17(14)23)19(20)22-16/h2-6,11-12,14,17,22H,7-10H2,1H3/t12-,14?,17+/m0/s1 |
InChI-Schlüssel |
ZDNMSQTZSMLUBZ-WAPNNBGYSA-N |
Isomerische SMILES |
CN1C[C@H](CC2[C@H]1CC3=C(NC4=CC=CC2=C34)Cl)CN5C=CN=C5 |
SMILES |
CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Cl)CN5C=CN=C5 |
Kanonische SMILES |
CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Cl)CN5C=CN=C5 |
Synonyme |
(5R,8S,10R)-2-Chloro-6-methyl-8-(1H-imidazol-1-ylmethyl)ergoline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(17S,18S,19S,20R)-17-acetyloxy-20-[(2S,3S,4S,5S,6R)-3-acetyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-carboxy-18,19,21-trihydroxy-16-methylhenicosyl]-6-hydroxybenzoic acid](/img/structure/B221485.png)



![2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-ethoxyphenol](/img/structure/B221594.png)




![11-(3,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B221638.png)
![2-Amino-6-phenethyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B221641.png)


![3-methyl-N-{3-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B221653.png)